N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-5-4-6-11(9(8)2)15-12(19)7-21-14-16-13(20)10(3)17-18-14/h4-6H,7H2,1-3H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDUDUNIGXOWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS Number: 459850-45-4) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.37 g/mol. The compound features a triazine ring and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 459850-45-4 |
Research indicates that compounds containing triazine moieties often exhibit significant interactions with biological targets. The presence of the sulfanyl group enhances the compound's ability to form reactive intermediates, potentially leading to increased cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate its potency:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These values suggest that the compound may be effective in inducing apoptosis in these cell lines.
Antiviral Activity
Emerging studies have suggested that triazine derivatives can exhibit antiviral properties. For instance, certain modifications to the triazine structure have been linked to enhanced inhibition of viral replication processes. Although specific data on this compound's antiviral activity is limited, its structural analogs have shown promise against viruses such as HCV and HIV.
Case Studies
Study 1: Anticancer Effects
A recent study explored the anticancer effects of various triazine derivatives, including this compound. The results indicated significant growth inhibition in treated cells compared to controls.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of this compound in relation to apoptosis induction. The study revealed that the compound activates caspase pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound’s 5-hydroxy-6-methyl-triazine substituents distinguish it from chlorinated (e.g., 4-chlorophenyl in ) or fully aromatic (e.g., diphenyl in ) analogs.
- Compared to AZ12216052 , which modulates metabotropic glutamate receptors, the target lacks a bromophenyl group but shares the sulfanyl-acetamide backbone, suggesting possible overlap in synthetic routes .
- The 1,3,4-oxadiazole derivative in replaces the triazine core with a heterocyclic oxadiazole, which is associated with anti-exudative activity in preclinical models .
Key Insights :
- The target’s hydroxy-triazine group may confer unique solubility and bioavailability compared to chlorinated pesticidal analogs (e.g., ), which prioritize environmental persistence.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the triazine core and acetamide side chain. A typical route includes:
- Triazine ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to generate the 1,2,4-triazin-3-yl scaffold .
- Sulfanyl group introduction : Nucleophilic substitution using thiol-containing reagents, requiring precise pH control (e.g., alkaline conditions) to avoid side reactions .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2,3-dimethylphenyl isocyanate or via carbodiimide-mediated coupling . Optimization involves varying solvents (e.g., DMF for polar aprotic conditions), temperatures (60–80°C for cyclization), and catalysts (e.g., DMAP for coupling efficiency). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., hydroxy group at C5, methyl at C6 on the triazine) and confirms stereochemistry .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target compound) and detects byproducts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 362.12) .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
Advanced strategies include:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, optimizing reaction pathways (e.g., sulfur nucleophilicity in sulfanyl group introduction) .
- Reaction path searching : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for triazine ring closure, reducing trial-and-error experimentation .
- Machine learning (ML) : Training models on existing reaction datasets (e.g., PubChem entries) predicts optimal solvents, temperatures, and catalysts for yield improvement .
Q. How should researchers address contradictions in reported biological activity data for similar triazine-acetamide derivatives?
Contradictions may arise from assay variability or structural nuances. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing 5-hydroxy with methoxy) to isolate pharmacophore contributions .
- Standardized bioassays : Replicating experiments under controlled conditions (e.g., fixed IC50 measurement protocols) to minimize inter-lab variability .
- Meta-analysis : Aggregating data from multiple studies (e.g., PubChem BioAssay records) to identify trends in activity against specific targets (e.g., kinase inhibition) .
Q. What experimental designs are recommended for studying the compound’s stability under varying environmental conditions?
Use Design of Experiments (DoE) to systematically evaluate factors:
- Variables : pH (2–12), temperature (25–60°C), light exposure, and humidity .
- Response metrics : Degradation rate (HPLC quantitation) and byproduct formation (LC-MS). A fractional factorial design reduces the number of experiments while identifying critical degradation drivers (e.g., pH > 9 accelerates hydrolysis of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
